molecular formula C32H36N2O7S B12888603 Methyl 2-(3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2-(4-(pentyloxy)phenyl)-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate CAS No. 617695-45-1

Methyl 2-(3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2-(4-(pentyloxy)phenyl)-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate

Cat. No.: B12888603
CAS No.: 617695-45-1
M. Wt: 592.7 g/mol
InChI Key: HAKNHILCCMLISN-IMVLJIQESA-N
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Description

Methyl 2-(3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2-(4-(pentyloxy)phenyl)-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate is a complex organic compound with a unique structure that includes multiple functional groups such as esters, ketones, and aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2-(4-(pentyloxy)phenyl)-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the core pyrrole and thiazole rings, followed by the introduction of the butoxybenzoyl and pentyloxyphenyl groups through various coupling reactions. The final step usually involves esterification to form the methyl ester group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2-(4-(pentyloxy)phenyl)-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can target the ketone or ester groups, leading to the formation of alcohols or other reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

Methyl 2-(3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2-(4-(pentyloxy)phenyl)-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.

    Medicine: Research may explore its potential as a pharmaceutical agent, including its efficacy and safety in treating various conditions.

    Industry: The compound can be used in the development of new materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2-(4-(pentyloxy)phenyl)-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological activity. The pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2-(4-(pentyloxy)phenyl)-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactivity and biological interactions, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

617695-45-1

Molecular Formula

C32H36N2O7S

Molecular Weight

592.7 g/mol

IUPAC Name

methyl 2-[(4E)-4-[(4-butoxyphenyl)-hydroxymethylidene]-2,3-dioxo-5-(4-pentoxyphenyl)pyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C32H36N2O7S/c1-5-7-9-19-41-23-14-10-21(11-15-23)26-25(27(35)22-12-16-24(17-13-22)40-18-8-6-2)28(36)30(37)34(26)32-33-20(3)29(42-32)31(38)39-4/h10-17,26,35H,5-9,18-19H2,1-4H3/b27-25+

InChI Key

HAKNHILCCMLISN-IMVLJIQESA-N

Isomeric SMILES

CCCCCOC1=CC=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)OCCCC)\O)/C(=O)C(=O)N2C4=NC(=C(S4)C(=O)OC)C

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)OCCCC)O)C(=O)C(=O)N2C4=NC(=C(S4)C(=O)OC)C

Origin of Product

United States

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